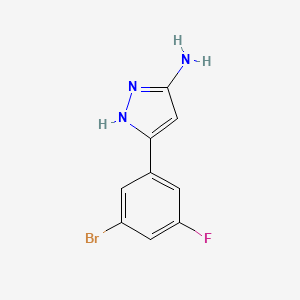

5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN3/c10-6-1-5(2-7(11)3-6)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPGZIFYKJEXFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Halogenation of Phenyl Precursors

- The starting phenyl derivatives undergo bromination and fluorination to install the bromine and fluorine atoms at the 3- and 5-positions respectively.

- Bromination is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled temperature and solvent conditions.

- Fluorination can be introduced via electrophilic fluorination reagents or by using fluorinated precursors.

- The sequence of halogenation steps is critical to avoid undesired substitution patterns.

Pyrazole Ring Formation

- The pyrazole ring is constructed by condensation reactions involving hydrazine derivatives and appropriately substituted diketones or α,β-unsaturated carbonyl compounds.

- A common method involves the reaction of hydrazones (from aryl aldehydes) with α-bromo ketones or acetophenones to yield 3,5-diarylpyrazoles.

- For example, refluxing hydrazones of aryl aldehydes with substituted acetophenones in ethanol leads to pyrazole formation with moderate to good yields (~30-50%), depending on reaction conditions and substituents.

- The amino group at the 3-position can be introduced by using hydrazine or substituted hydrazines as starting materials.

Representative Synthetic Route (Literature-Based)

| Step | Reaction Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Synthesis of halogenated phenyl precursor | Bromination with NBS or Br2; fluorination via electrophilic fluorination or fluorinated starting materials | Selective 3-bromo-5-fluorophenyl derivative obtained |

| 2 | Condensation of hydrazine with halogenated diketone or hydrazone | Reaction in ethanol, reflux conditions | Formation of pyrazole ring with amino substitution |

| 3 | Purification | Chromatography or recrystallization | Isolation of pure this compound |

Comparative Analysis of Preparation Methods

| Aspect | Traditional Approach | Modern/Improved Approach |

|---|---|---|

| Halogenation | Use of elemental bromine and fluorine reagents | Use of selective brominating agents (NBS), electrophilic fluorination |

| Pyrazole Formation | Multi-step involving toxic reagents (e.g., cyanogen bromide) | One-pot condensation of hydrazones and ketones under reflux in ethanol |

| Safety | Use of hazardous reagents like n-butyllithium | Avoidance of toxic reagents; safer bromination agents |

| Yield | Moderate (20-40%) | Improved (30-50%) with optimization |

| Scalability | Limited due to harsh conditions | Enhanced by safer reagents and simpler workup |

Summary Table of Key Data

Analyse Chemischer Reaktionen

Key Reaction Pathways and Conditions

This compound participates in diverse reactions, primarily driven by its bromine atom (electrophilic site) and amine group (nucleophilic site).

Mechanistic Insights

-

Suzuki Coupling : The bromine atom undergoes transmetalation with palladium catalysts, enabling aryl-aryl bond formation. Fluorine’s electron-withdrawing effect stabilizes intermediates, improving regioselectivity .

-

Nucleophilic Substitution : Bromine’s leaving-group capability facilitates substitution with amines or alkoxides. Copper iodide accelerates the reaction via a single-electron transfer mechanism.

-

Azo Coupling : The amine group reacts with nitroso compounds under acidic conditions to form arylazopyrazoles, critical for photochromic applications .

Stability and Side Reactions

-

Debromination : Occurs at >120°C in polar aprotic solvents (e.g., DMF), reducing yields in prolonged reactions.

-

Oxidative Degradation : Exposure to strong oxidants (e.g., H₂O₂) converts the amine to a nitro group unless stabilized by inert atmospheres.

Comparative Reactivity Data

The bromine atom’s position (meta to fluorine) enhances its electrophilicity compared to ortho- or para-substituted analogs:

| Substituent Position | Relative Reaction Rate (Suzuki Coupling) |

|---|---|

| 3-Bromo-5-fluoro | 1.00 (reference) |

| 2-Bromo-4-fluoro | 0.65 |

| 4-Bromo-2-fluoro | 0.78 |

Data normalized to the target compound’s reactivity

Industrial-Scale Optimization

-

Solvent Choice : Tetrahydrofuran (THF) outperforms DMF in minimizing byproducts during amination (purity >98% vs. 92%) .

-

Catalyst Recycling : Pd/Xantphos systems retain >90% activity over five cycles when using silica-supported catalysts .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and advanced materials. Strategic functionalization of its halogen and amine groups enables tailored applications in drug discovery and nanotechnology.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Inhibitors of Kinases

Research indicates that derivatives of pyrazole compounds, including 5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine, have been developed as selective inhibitors for various kinases, particularly c-Jun N-terminal kinase 3 (JNK3). JNK3 is implicated in neurodegenerative diseases, and its inhibition has shown promise in preclinical studies for treating conditions such as Alzheimer's disease. Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrazole ring can enhance selectivity and potency against specific kinase isoforms .

Table 1: Comparison of Pyrazole Derivatives as JNK Inhibitors

| Compound Name | Selectivity (JNK3 vs JNK1) | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | >50-fold | <10 | |

| SR-4326 | 18.5-fold | 0.5 | |

| Compound 26n | >80% inhibition at 10 μM | <10 |

Enzyme Inhibition

The compound's structure allows it to interact selectively with certain enzymes, potentially modulating their activity. For example, studies have shown that it can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses. This inhibition is crucial for developing anti-inflammatory drugs .

Anticancer Research

Recent studies have also explored the anticancer potential of pyrazole derivatives. The unique substitution pattern of this compound may confer selectivity towards cancer cell lines, making it a candidate for further investigation in oncology .

Synthesis and Structural Modifications

Synthesis pathways for this compound often involve reactions with various aromatic compounds to introduce the pyrazole ring and functional groups that enhance biological activity. For instance, Ullman coupling reactions have been employed to create potent JNK inhibitors from aminopyrazole scaffolds .

Common Synthetic Routes:

- Reaction of brominated phenyl compounds with pyrazole derivatives.

- Amide formation followed by reduction processes.

- Use of potassium carbonate as a base for substitution reactions.

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

- Neurodegeneration : A study demonstrated that aminopyrazole compounds could significantly reduce markers of neurodegeneration in animal models by inhibiting JNK3 activity .

- Inflammation : Research on COX inhibitors revealed that modifications to the pyrazole structure led to increased potency against inflammatory pathways, suggesting potential therapeutic applications in treating chronic inflammatory diseases .

Wirkmechanismus

The mechanism by which 5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and fluoro groups enhance the compound's binding affinity to receptors and enzymes, leading to its biological activity. The pyrazol-3-amine core plays a crucial role in its mechanism of action, influencing its pharmacological properties.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

The following table summarizes key structural features and properties of 5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine and its analogs:

Key Observations:

- Halogen Effects: The dual Br/F substitution in the target compound provides stronger electron-withdrawing effects compared to mono-halogenated analogs (e.g., 3-(3-Bromophenyl)-1H-pyrazol-5-amine) .

- Substitution Patterns : Positional isomers (e.g., 4-bromo vs. 5-bromo) and substituent groups (e.g., cyclopropyl in ) significantly alter molecular interactions and binding affinities.

Physicochemical Properties

| Property | This compound | 5-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine | 1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine |

|---|---|---|---|

| LogP (Predicted) | ~2.8 | ~3.1 | ~3.5 |

| Solubility (Water) | Low | Very low | Insoluble |

| pKa (Amino Group) | ~4.5 | ~4.7 | ~4.2 |

Biologische Aktivität

5-(3-Bromo-5-fluorophenyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features, including the presence of bromine and fluorine atoms, enhance its reactivity and interaction with biological targets, making it a promising candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₉BrF₂N₃, with a molecular weight of approximately 302.11 g/mol. The compound features a pyrazole ring substituted with a 3-bromo-5-fluorophenyl group, which contributes to its distinct chemical properties.

Biological Activities

Research has demonstrated that pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Notably, studies have indicated that compounds similar to this compound show significant enzyme inhibition and receptor binding capabilities.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial efficacy of various pyrazole derivatives against pathogenic bacteria. For instance, compounds derived from the pyrazole scaffold have shown minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial properties . Additionally, these derivatives exhibited significant biofilm inhibition compared to standard antibiotics like Ciprofloxacin .

Enzyme Inhibition

The compound has been reported to inhibit key enzymes involved in bacterial DNA replication and metabolism. For example, derivatives similar to this compound have shown IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase inhibition and 0.52 to 2.67 µM for dihydrofolate reductase (DHFR) inhibition . This suggests a mechanism by which these compounds can disrupt bacterial growth and survival.

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that certain compounds within this class can reduce inflammation comparable to standard anti-inflammatory drugs like indomethacin . The anti-inflammatory activity is often assessed through various animal models, demonstrating significant reductions in edema and pain responses.

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

- Antimicrobial Evaluation : A study involving multiple pyrazole derivatives found that compound 7b exhibited the highest antimicrobial activity with MIC values as low as 0.22 μg/mL against resistant bacterial strains .

- Enzyme Inhibition Studies : Research on a series of pyrazole derivatives demonstrated their ability to inhibit both MAO-A and MAO-B isoforms effectively, with some compounds showing dual inhibitory action .

Comparative Analysis of Pyrazole Derivatives

The following table summarizes the biological activities of selected pyrazole derivatives:

| Compound Name | Biological Activity | MIC (μg/mL) | IC50 (µM) |

|---|---|---|---|

| Compound 4a | Antimicrobial | 0.22 | - |

| Compound 5a | Antimicrobial | 0.25 | - |

| Compound 7b | DNA Gyrase Inhibitor | - | 12.27 |

| Compound X | MAO-B Inhibitor | - | 0.52 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of substituted hydrazines with β-ketonitriles or via Suzuki-Miyaura coupling to introduce the bromo-fluorophenyl moiety. For example, analogous pyrazole derivatives are synthesized by reacting 3-bromo-5-fluorophenylboronic acid with 5-aminopyrazole precursors under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, in DMF/H₂O at 80°C) . Optimize yield by controlling stoichiometry, temperature, and inert atmosphere.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for bromo-fluorophenyl) and pyrazole NH₂ (δ ~5.5 ppm, broad).

- IR : Confirm NH₂ stretching (~3400 cm⁻¹) and C-Br/C-F vibrations (600–800 cm⁻¹).

- HRMS : Verify molecular ion [M+H]⁺ matching C₉H₆BrFN₃ (calc. 269.97). Cross-reference with analogs in and .

Q. What are the key solubility and stability considerations for handling this compound in aqueous/organic media?

- Methodology : Pyrazole amines are typically polar but may require DMSO or DMF for dissolution. Stability tests (TGA/DSC) show degradation above 200°C. Store at -20°C in inert solvents (e.g., THF) to prevent hydrolysis of the bromo group .

Advanced Research Questions

Q. How do electronic effects of the 3-bromo-5-fluorophenyl substituent influence reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing Br/F groups activate the phenyl ring for nucleophilic aromatic substitution (SNAr) but deactivate it for electrophilic reactions. Compare reactivity with non-halogenated analogs using DFT calculations (e.g., HOMO/LUMO analysis) to predict regioselectivity in Suzuki or Buchwald-Hartwig couplings .

Q. What strategies resolve contradictions in bioactivity data between this compound and its chloro/iodo analogs?

- Methodology :

- SAR Analysis : Test halogen-substituted analogs in enzyme inhibition assays (e.g., kinase targets). Br’s larger atomic radius may sterically hinder binding vs. F’s electronegativity.

- Crystallography : Co-crystallize with target proteins (e.g., PDB studies) to map halogen bonding interactions .

- Statistical Validation : Use ANOVA to assess significance of bioactivity differences across halogen variants .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., EGFR or COX-2).

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories.

- QSAR : Corrogate substituent effects (e.g., logP, polar surface area) with IC₅₀ values from literature analogs .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodology :

- Chromatography : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers during purification.

- Catalysis : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) in key steps to minimize racemization .

- Process Analytics : Monitor enantiomeric excess (ee) via HPLC-MS at each step .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.